3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3,4-dichlorobenzylthio substituent at position 3 and a propyl group at position 3. The angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold (angular regioisomer) is critical for its pharmacological properties, as regiochemistry influences binding interactions and metabolic stability .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4OS/c1-2-3-10-7-13(22)18-14-19-20-15(21(10)14)23-8-9-4-5-11(16)12(17)6-9/h4-7H,2-3,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBEBZSHYMKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO.
Introduction of the dichlorobenzylthio group: This step involves the nucleophilic substitution reaction where the triazolopyrimidine core reacts with 3,4-dichlorobenzyl chloride in the presence of a base.
Addition of the propyl group: The final step involves the alkylation of the intermediate product with propyl bromide under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the dichlorobenzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzylthio group, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that it can affect signaling pathways involved in cell growth and survival, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a crucial role in maintaining neuronal excitability and preventing excitotoxicity . This suggests potential applications in treating conditions such as epilepsy or other neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent functionalization with thioether groups. Its derivatives have been synthesized to enhance specificity and potency against targeted biological pathways. For example, modifications to the benzyl group or variations in the alkyl chain have been explored to optimize pharmacological profiles .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The derivatives were tested using MTT assays which indicated a dose-dependent response with IC50 values suggesting effective inhibition of cell growth .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, animal models subjected to induced oxidative stress showed improved outcomes when treated with the compound. Behavioral tests indicated enhanced cognitive function and reduced markers of neuronal damage compared to control groups .
Conclusion and Future Directions
The applications of 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one span several therapeutic areas including oncology and neurology. Ongoing research aims to further characterize its mechanisms of action and optimize its efficacy through structural modifications. Future clinical trials will be essential to validate these findings and assess the potential for clinical application.
Biological Activity
3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazoles and features a thioether moiety, which is known to enhance biological activity through various mechanisms. The presence of the dichlorobenzyl group is particularly noteworthy for its potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may target specific enzymes involved in cancer metabolism and growth.
- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial in cancer cell proliferation and survival.
- Receptor Modulation : It has been identified as a somatostatin receptor type 4 agonist, suggesting a role in neuroendocrine signaling pathways that could influence tumor growth and metastasis .
Case Studies and Experimental Findings
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 25 µM against breast cancer cells .
- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression .
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, regiochemistry, and biological implications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Halogenated Benzyl Groups : The 3,4-dichlorobenzylthio group in the target compound provides higher lipophilicity and stronger halogen bonding compared to the 3-fluorobenzylthio analog . This may enhance antimicrobial activity by improving membrane penetration .
- Propyl vs. Isopropyl : The linear isomer (Compound 38) uses an isopropyl group, which introduces greater steric bulk compared to the propyl chain in the target compound. This could affect binding pocket accessibility .
Regiochemistry: Angular triazolo[4,3-a]pyrimidinones (e.g., target compound) are distinct from linear isomers (e.g., [1,5-a]-fused Compound 38). Angular fusion favors specific protein interactions due to spatial alignment of substituents, as noted in regioselective synthesis studies .
Solubility and Bioavailability: The sugar-modified Compound 15 () demonstrates how hydrophilic groups counteract the lipophilicity of the triazolopyrimidinone core, suggesting a trade-off between solubility and target affinity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to Compound 38 (ionic liquid-mediated cyclization), but regiochemical outcomes depend on reaction conditions and substrates .
- Antimicrobial Potential: The dichlorobenzylthio group aligns with trends in antimicrobial triazolopyrimidines, where halogenation enhances activity against Gram-positive bacteria .
- Pharmacokinetic Challenges : High lipophilicity (logP >3) may limit aqueous solubility, necessitating formulation optimization or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
